5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of trifluoromethyl and chloro groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor, such as 2-chloro-4,6-dimethylpyrimidine, with trifluoromethylamine in the presence of a base like sodium hydride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agriculture: The compound is explored for its potential use in agrochemicals, such as fungicides and herbicides.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4-amine
- 4-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both chloro and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5ClF3N3 |
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Molecular Weight |
211.57 g/mol |
IUPAC Name |
5-chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H5ClF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13) |
InChI Key |
CJWMWRXAKMEDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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